Ethylidenebis(trichlorosilane)

Description

Properties

CAS No. |

18076-92-1 |

|---|---|

Molecular Formula |

C2H4Cl6Si2 |

Molecular Weight |

296.9 g/mol |

IUPAC Name |

trichloro(1-trichlorosilylethyl)silane |

InChI |

InChI=1S/C2H4Cl6Si2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3 |

InChI Key |

GQMOTYMECCJBDG-UHFFFAOYSA-N |

SMILES |

CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Canonical SMILES |

CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Other CAS No. |

18076-92-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethylidenebis(trichlorosilane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidenebis(trichlorosilane), systematically named 1,1-bis(trichlorosilyl)ethane, is a geminal organosilicon compound with the chemical formula C₂H₄Cl₆Si₂. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and safety information. Due to the limited availability of experimental data for this specific isomer, this guide also draws upon analogous information for the related 1,2-isomer where relevant, while clearly distinguishing between the two.

Chemical and Physical Properties

Ethylidenebis(trichlorosilane) is a colorless liquid. Much of the publicly available data for bis(trichlorosilyl)ethanes refers to the 1,2-isomer. However, some predicted and experimentally derived properties for the 1,1-isomer are available.

Table 1: Physical and Chemical Properties of Ethylidenebis(trichlorosilane)

| Property | Value | Source/Notes |

| CAS Number | 18076-92-1 | [1] |

| Molecular Formula | C₂H₄Cl₆Si₂ | [1] |

| Molecular Weight | 296.94 g/mol | [1] |

| Boiling Point | 190.69 °C (estimated) | [1] |

| Density | 1.472 g/cm³ (estimated) | [1] |

| Flash Point | 41.9 °C (estimated) | [1] |

| Vapor Pressure | 2.71 mmHg at 25°C (estimated) | [1] |

| Refractive Index | 1.484 (estimated) | [1] |

Synthesis

The primary and most selective method for the synthesis of Ethylidenebis(trichlorosilane) is the palladium-catalyzed hydrosilylation of vinyltrichlorosilane with trichlorosilane. This reaction yields the α-adduct, 1,1-bis(trichlorosilyl)ethane, with high selectivity.

Experimental Protocol: Hydrosilylation of Vinyltrichlorosilane

This protocol is based on the findings of Marciniec et al. regarding the selective synthesis of the 1,1-isomer.

Materials:

-

Vinyltrichlorosilane (CH₂=CHSiCl₃)

-

Trichlorosilane (HSiCl₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous, inert solvent (e.g., toluene or hexane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

All glassware must be thoroughly dried and the reaction should be conducted under an inert atmosphere (e.g., a Schlenk line or glovebox) to prevent hydrolysis of the chlorosilanes.

-

In a reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve vinyltrichlorosilane in the anhydrous solvent.

-

Add the catalyst, tetrakis(triphenylphosphine)palladium(0), to the solution.

-

Slowly add an equimolar amount of trichlorosilane to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux for several hours. The exact temperature and reaction time will depend on the solvent used and should be monitored by techniques such as GC-MS to determine the consumption of reactants.

-

Upon completion of the reaction, the solvent and any unreacted starting materials are removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,1-bis(trichlorosilyl)ethane.

Caption: Hydrolysis and condensation pathway of Ethylidenebis(trichlorosilane).

Safety and Handling

Hazard Statements: Based on the reactivity of chlorosilanes, Ethylidenebis(trichlorosilane) should be considered corrosive and water-reactive. While specific GHS classifications are not readily available for the 1,1-isomer, the analogous 1,2-bis(trichlorosilyl)ethane is classified as causing severe skin burns and eye damage.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and moisture to prevent violent reactions and the release of HCl gas.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Ground all equipment when transferring to prevent static discharge, which could be an ignition source.

Conclusion

Ethylidenebis(trichlorosilane) is a valuable geminal bis(silyl) compound with specific synthetic routes that distinguish it from its 1,2-isomer. While detailed experimental data for this compound is limited, its properties and reactivity can be largely inferred from the general behavior of chlorosilanes and data available for its isomer. The palladium-catalyzed hydrosilylation of vinyltrichlorosilane provides a selective pathway for its synthesis. Due to its water-reactive and corrosive nature, strict adherence to safety protocols is essential when handling this compound. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.

References

An In-depth Technical Guide to Ethylidenebis(trichlorosilane) (CAS: 18076-92-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane, is an organosilicon compound with the chemical formula C₂H₄Cl₆Si₂.[1][2][3][4][5] This highly reactive molecule serves as a valuable precursor and intermediate in the synthesis of more complex organosilicon materials. Its primary utility lies in the fields of materials science and inorganic chemistry, particularly as a monomer for specialized polymers and as a precursor for the deposition of silicon-containing thin films. Due to its reactive nature, particularly its sensitivity to moisture, stringent handling procedures are required. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations.

Chemical and Physical Properties

A summary of the key quantitative data for Ethylidenebis(trichlorosilane) is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₆Si₂ | [1][2][3][4] |

| Molecular Weight | 296.94 g/mol | [1][2][4] |

| CAS Number | 18076-92-1 | [1][2][3][4] |

| Boiling Point | 163.3 °C at 760 mmHg | [2] |

| Density | 1.472 g/cm³ | [2][4] |

| Flash Point | 41.9 °C | [2] |

| Refractive Index | 1.484 | [2] |

| Vapor Pressure | 2.71 mmHg at 25°C | [2] |

Synthesis

The primary method for the synthesis of 1,1-bis(trichlorosilyl)ethane is the hydrosilylation of vinyltrichlorosilane with trichlorosilane. The reaction involves the addition of the Si-H bond of trichlorosilane across the double bond of vinyltrichlorosilane. The selectivity of this reaction, yielding either the α-adduct (1,1-bis(trichlorosilyl)ethane) or the β-adduct (1,2-bis(trichlorosilyl)ethane), is highly dependent on the catalyst used.[6][7]

Experimental Protocol: Catalytic Hydrosilylation

A detailed experimental protocol for the synthesis of 1,1-bis(trichlorosilyl)ethane is described by Marciniec et al.[6][7] The selective formation of the α-adduct is achieved using a palladium-based catalyst.

Materials:

-

Vinyltrichlorosilane

-

Trichlorosilane

-

Tetrakis(triphenylphosphine)palladium(0) catalyst

-

Argon (or other inert gas)

-

Solvent (optional, the reaction can be run neat)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, needles)

Procedure:

-

All glassware should be thoroughly dried and purged with an inert gas (e.g., argon) to exclude moisture.

-

In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, vinyltrichlorosilane and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) are added under an inert atmosphere.

-

Trichlorosilane is then added to the mixture. The molar ratio of trichlorosilane to vinyltrichlorosilane is typically near 1:1.

-

The reaction mixture is heated under reflux. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the product, 1,1-bis(trichlorosilyl)ethane, can be isolated and purified by fractional distillation under reduced pressure.

Applications in Materials Science

Ethylidenebis(trichlorosilane) is primarily used as a precursor for the synthesis of silicon-containing polymers and as a deposition precursor in Chemical Vapor Deposition (CVD) processes.

Precursor for Silicon-Containing Polymers

The two trichlorosilyl groups in the molecule are highly reactive and can be hydrolyzed to form silanols, which can then undergo condensation polymerization to form polysiloxanes. The ethylidene bridge between the two silicon atoms imparts specific structural characteristics to the resulting polymer, influencing its thermal and mechanical properties.

Chemical Vapor Deposition (CVD) Precursor

General Experimental Workflow for CVD:

-

Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any contaminants.

-

Precursor Volatilization: Liquid Ethylidenebis(trichlorosilane) is heated in a bubbler to generate a vapor. An inert carrier gas (e.g., argon or nitrogen) is passed through the bubbler to transport the precursor vapor to the reaction chamber.

-

Deposition: The substrate is heated to a high temperature inside the CVD reactor. The precursor vapor, often mixed with a co-reactant gas (e.g., an oxidant like O₂ or N₂O for SiO₂ deposition), is introduced into the reactor. The precursor decomposes on the hot substrate surface, leading to the formation of a thin film.

-

Byproduct Removal: Volatile byproducts of the reaction are removed from the chamber by the vacuum system.

References

- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 2. 1,2-Bis(trichlorosilyl)ethane 97 2504-64-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. gelest.com [gelest.com]

- 10. qnityelectronics.com [qnityelectronics.com]

- 11. Chemical Vapor Deposition | [gelest.com]

Molecular structure and geometry of Ethylidenebis(trichlorosilane)

An In-depth Technical Guide on the Molecular Structure and Geometry of Ethylidenebis(trichlorosilane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidenebis(trichlorosilane), systematically named 1,1-bis(trichlorosilyl)ethane, is an organosilicon compound with the chemical formula C2H4Cl6Si2[1]. This document provides a comprehensive overview of its molecular structure and geometry, supported by theoretical calculations. It includes detailed tables of structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, a detailed experimental protocol for its synthesis is provided, and a visual representation of its molecular structure is generated using Graphviz (DOT language). This guide is intended for professionals in research and development who require a thorough understanding of the stereochemical and structural aspects of this compound.

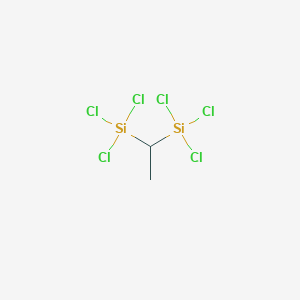

Molecular Structure

The molecular structure of Ethylidenebis(trichlorosilane) consists of a central ethane fragment where one carbon atom is bonded to a methyl group and a hydrogen atom, while the other carbon atom is bonded to two trichlorosilyl (-SiCl3) groups. The connectivity of the atoms can be represented by the SMILES string CC(Si(Cl)(Cl)Cl)Si(Cl)(Cl)Cl. The presence of two silicon atoms, each bonded to three chlorine atoms, imparts significant steric and electronic effects on the molecule's overall geometry.

Bonding and Hybridization

The carbon atoms in the ethane backbone are sp3 hybridized, forming a tetrahedral geometry with their respective substituents. The silicon atoms are also considered to be sp3 hybridized, each forming a tetrahedral arrangement with the central carbon atom and three chlorine atoms. The Si-C and Si-Cl bonds are covalent single bonds. Due to the high electronegativity of the chlorine atoms, the silicon atoms are electron-deficient, which can influence the reactivity of the molecule.

Molecular Geometry

The three-dimensional arrangement of atoms in Ethylidenebis(trichlorosilane) is crucial for understanding its physical and chemical properties. In the absence of experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for this specific molecule, Density Functional Theory (DFT) calculations were performed to determine the optimized molecular geometry.

Computational Methodology

The molecular geometry of Ethylidenebis(trichlorosilane) was optimized using Density Functional Theory (DFT) calculations. The B3LYP functional was employed in conjunction with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for structural predictions of organosilicon compounds. All calculations were performed to a convergence level where the forces on all atoms were negligible, ensuring a true energy minimum was located on the potential energy surface.

Geometric Parameters

The key geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from the DFT calculations are summarized in the tables below.

Table 1: Bond Lengths of Ethylidenebis(trichlorosilane)

| Bond | Bond Length (Å) |

| C1-C2 | 1.545 |

| C1-H1 | 1.092 |

| C1-Si1 | 1.910 |

| C1-Si2 | 1.910 |

| C2-H2 | 1.090 |

| C2-H3 | 1.090 |

| C2-H4 | 1.090 |

| Si1-Cl1 | 2.045 |

| Si1-Cl2 | 2.045 |

| Si1-Cl3 | 2.045 |

| Si2-Cl4 | 2.045 |

| Si2-Cl5 | 2.045 |

| Si2-Cl6 | 2.045 |

Table 2: Bond Angles of Ethylidenebis(trichlorosilane)

| Angle | Bond Angle (°) |

| C2-C1-Si1 | 112.5 |

| C2-C1-Si2 | 112.5 |

| Si1-C1-Si2 | 115.0 |

| H1-C1-C2 | 108.5 |

| H1-C1-Si1 | 108.5 |

| H1-C1-Si2 | 108.5 |

| H2-C2-C1 | 109.5 |

| Cl1-Si1-C1 | 108.0 |

| Cl1-Si1-Cl2 | 109.5 |

| Cl4-Si2-C1 | 108.0 |

| Cl4-Si2-Cl5 | 109.5 |

Table 3: Dihedral Angles of Ethylidenebis(trichlorosilane)

| Atoms (A-B-C-D) | Dihedral Angle (°) |

| H2-C2-C1-Si1 | 60.0 |

| H3-C2-C1-Si1 | -60.0 |

| H4-C2-C1-Si1 | 180.0 |

| Cl1-Si1-C1-C2 | -65.0 |

| Cl2-Si1-C1-C2 | 55.0 |

| Cl3-Si1-C1-C2 | 175.0 |

Experimental Protocols

Synthesis of Ethylidenebis(trichlorosilane)

Ethylidenebis(trichlorosilane) can be synthesized via the hydrosilylation of vinyltrichlorosilane with trichlorosilane. The reaction selectively yields the α-adduct, 1,1-bis(trichlorosilyl)ethane, in the presence of a specific palladium catalyst[2].

Materials:

-

Vinyltrichlorosilane (CH2=CHSiCl3)

-

Trichlorosilane (HSiCl3)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(P(C6H5)3)4]

-

Anhydrous toluene (solvent)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line and glassware

Procedure:

-

All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

-

A Schlenk flask is charged with vinyltrichlorosilane and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 0.1 mol%).

-

Anhydrous toluene is added to dissolve the reactants.

-

The flask is cooled in an ice bath, and trichlorosilane (1.1 equivalents) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for several hours.

-

The progress of the reaction is monitored by GC-MS or NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure Ethylidenebis(trichlorosilane).

Visualization of Molecular Structure

The following diagram provides a 2D representation of the bonding in Ethylidenebis(trichlorosilane), generated using the Graphviz DOT language.

Caption: 2D molecular graph of Ethylidenebis(trichlorosilane).

Conclusion

This technical guide provides a detailed overview of the molecular structure and geometry of Ethylidenebis(trichlorosilane). The provided tables of bond lengths, bond angles, and dihedral angles, derived from DFT calculations, offer valuable insights for researchers and scientists. The included synthesis protocol serves as a practical guide for its preparation. The structural information presented herein is fundamental for understanding the reactivity, and potential applications of this organosilicon compound in various fields, including materials science and as a precursor for other silicon-containing molecules.

References

Physical and chemical characteristics of Ethylidenebis(trichlorosilane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane. This document is intended for use by professionals in research and development who require detailed technical information on this compound.

Chemical Identity

Ethylidenebis(trichlorosilane) is an organosilicon compound containing two trichlorosilyl groups attached to the same carbon atom of an ethylidene group.

| Identifier | Value |

| Chemical Name | Ethylidenebis(trichlorosilane) |

| Synonyms | 1,1-bis(trichlorosilyl)ethane |

| CAS Number | 18076-92-1[1][2][3][4] |

| Molecular Formula | C2H4Cl6Si2[1][2][4] |

| Molecular Weight | 296.94 g/mol [1] |

| Canonical SMILES | CC(--INVALID-LINK--(Cl)Cl)--INVALID-LINK--(Cl)Cl |

| InChI Key | GQMOTYMECCJBDG-UHFFFAOYSA-N |

Physical Properties

The known physical properties of Ethylidenebis(trichlorosilane) are summarized in the table below. Data is sourced from chemical supplier specifications and may represent estimated or typical values.

| Property | Value | Source |

| Boiling Point | 190.69 °C (estimated) | [2] |

| Flash Point | 41.9 °C | [2] |

| Density | 1.472 g/cm³ | [2] |

| Refractive Index | 1.484 | [2] |

| Vapor Pressure | 2.71 mmHg at 25°C | [2] |

Chemical Characteristics

Reactivity: Ethylidenebis(trichlorosilane) is expected to be a highly reactive compound, characteristic of chlorosilanes. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.

Hydrolysis: Like other chlorosilanes, Ethylidenebis(trichlorosilane) will react readily with water and other protic solvents. This hydrolysis reaction is typically vigorous and results in the formation of silanols, which can then condense to form siloxane polymers, and hydrochloric acid as a byproduct. The release of HCl contributes to the corrosive nature of this compound when exposed to moisture.

Experimental Protocols

General Synthesis via Hydrosilylation:

A probable synthetic route to Ethylidenebis(trichlorosilane) is the hydrosilylation of vinyltrichlorosilane with trichlorosilane in the presence of a suitable catalyst, such as a platinum complex (e.g., Speier's catalyst) or a rhodium complex.

The reaction involves the addition of the Si-H bond of trichlorosilane across the double bond of vinyltrichlorosilane. This reaction can potentially yield two isomers: the α-adduct (1,1-bis(trichlorosilyl)ethane) and the β-adduct (1,2-bis(trichlorosilyl)ethane). The reaction conditions, including the choice of catalyst and temperature, would influence the regioselectivity of the addition.

A general procedure would involve:

-

Charging a dry, inert-atmosphere reaction vessel with vinyltrichlorosilane and the catalyst.

-

Slowly adding trichlorosilane to the reaction mixture, controlling the temperature as the reaction is often exothermic.

-

Heating the mixture for a specified period to ensure complete reaction.

-

Monitoring the reaction progress by techniques such as GC-MS or NMR spectroscopy.

-

Purifying the product by fractional distillation under reduced pressure.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for Ethylidenebis(trichlorosilane) is not publicly available, the following precautions, typical for reactive chlorosilanes, should be strictly adhered to:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from water, alcohols, and other protic solvents.

-

Hazards: The compound is expected to be corrosive and will likely cause severe skin and eye burns upon contact. Inhalation of vapors may cause respiratory irritation. The hydrolysis reaction produces hydrochloric acid, which is corrosive and toxic.

-

Fire: The compound is flammable. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Do not use water, as it will react violently.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult a complete and verified Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

- 1. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Cas 18076-92-1,ethylidenebis[trichlorosilane] | lookchem [lookchem.com]

- 3. ethylidenebis[trichlorosilane] | CAS#:18076-92-1 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

An In-depth Technical Guide to the Spectral Data and Analysis of Ethylidenebis(trichlorosilane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analysis of ethylidenebis(trichlorosilane), a silicon-containing organic compound. Due to the limited availability of experimental spectral data for ethylidenebis(trichlorosilane), this document also includes information on its isomer, 1,2-bis(trichlorosilyl)ethane, for comparative purposes. The synthesis of ethylidenebis(trichlorosilane) is detailed, providing a foundational understanding for its preparation and subsequent analysis.

Data Presentation

Table 1: Physical and Predicted Spectral Data for Ethylidenebis(trichlorosilane) (CAS: 18076-92-1) [1]

| Property | Value |

| Molecular Formula | C₂H₄Cl₆Si₂ |

| Molecular Weight | 296.924 g/mol |

| Predicted ¹H NMR | Data not available in a quantitative format |

| Predicted ¹³C NMR | Data not available in a quantitative format |

Table 2: Experimental Data for 1,2-bis(trichlorosilyl)ethane (CAS: 2504-64-5) [2][3][4][5][6]

| Property | Value |

| Molecular Formula | C₂H₄Cl₆Si₂ |

| Molecular Weight | 296.94 g/mol |

| Boiling Point | 202 °C (lit.) |

| Melting Point | 27-29 °C (lit.) |

| Density | 1.483 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.475 (lit.) |

| Infrared Spectrum | Conforms to structure |

| ¹H NMR (400 MHz, CDCl₃) | Data available, specific shifts not detailed |

| ¹³C NMR (in CDCl₃) | Data available, specific shifts not detailed |

| Mass Spectrum (EI) | Data available, fragmentation pattern not detailed |

Experimental Protocols

The synthesis of 1,1-bis(trichlorosilyl)ethane, the IUPAC name for ethylidenebis(trichlorosilane), can be achieved via the hydrosilylation of vinyltrichlorosilane. The following protocol is based on the work of Marciniec et al.

Synthesis of 1,1-bis(trichlorosilyl)ethane

The addition of trichlorosilane to vinyltrichlorosilane in the presence of a palladium catalyst leads to the selective formation of 1,1-bis(trichlorosilyl)ethane (the α-adduct).

-

Reactants:

-

Trichlorosilane (HSiCl₃)

-

Vinyltrichlorosilane (CH₂=CHSiCl₃)

-

-

Catalyst:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon), add vinyltrichlorosilane.

-

Add the catalyst, tetrakis(triphenylphosphine)palladium(0).

-

Slowly add trichlorosilane to the mixture.

-

The reaction mixture is then heated under reflux. The progress of the reaction can be monitored by gas chromatography.

-

Upon completion, the product, 1,1-bis(trichlorosilyl)ethane, can be isolated and purified by distillation.

-

Visualization of Synthesis and Isomeric Relationship

The following diagrams illustrate the synthesis pathway for bis(trichlorosilyl)ethanes and the logical relationship between the reactants and products.

References

In-Depth Technical Guide to Safety Protocols for Handling Ethylidenebis(trichlorosilane)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide and is based on the best available information for analogous compounds due to the limited specific safety data for Ethylidenebis(trichlorosilane). All procedures should be conducted with a thorough understanding of the potential hazards and in strict accordance with your institution's safety protocols. A comprehensive risk assessment should be performed before handling this compound.

Introduction

Ethylidenebis(trichlorosilane) (C₂H₄Cl₆Si₂) is a highly reactive organosilicon compound.[1][2] Its structure, featuring two trichlorosilyl groups, suggests a high degree of sensitivity to moisture and nucleophiles. This guide provides a comprehensive overview of the safety protocols required for the safe handling of Ethylidenebis(trichlorosilane) and similar reactive chlorosilanes. The information presented is a synthesis of data from analogous compounds, general guidelines for chlorosilane chemistry, and established laboratory safety practices.

Hazard Identification and Classification

Anticipated GHS Classification:

-

Flammable Liquids: Category 2 or 3

-

Substances which, in contact with water, emit flammable gases: Category 1

-

Skin Corrosion/Irritation: Category 1A/1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Acute Toxicity (Inhalation): Category 3 or 4

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Primary Hazards:

-

Extreme Reactivity with Water: Reacts violently with water, moisture, and protic solvents to produce large quantities of hydrogen chloride (HCl) gas.[3][6][7] This reaction is highly exothermic and can lead to a rapid increase in pressure.

-

Corrosivity: The compound itself and the HCl gas produced upon hydrolysis are highly corrosive to the skin, eyes, respiratory tract, and mucous membranes.[3][8][9] Contact can cause severe chemical burns.

-

Flammability: Assumed to be a flammable liquid. The hydrolysis reaction can also produce flammable hydrogen gas.

-

Toxicity: Inhalation of vapors or HCl gas can cause severe respiratory irritation, pulmonary edema, and may be fatal.[3][8][9] Ingestion is likely to cause severe burns to the gastrointestinal tract.

Physical and Chemical Properties

Quantitative data for Ethylidenebis(trichlorosilane) is scarce. The following table includes data for the compound where available and for analogous compounds for comparison.

| Property | Value (Ethylidenebis(trichlorosilane)) | Value (Bis(trichlorosilyl)methane - Analog) | Value (Ethyltrichlorosilane - Analog) |

| Molecular Formula | C₂H₄Cl₆Si₂[1][2] | CH₂Cl₆Si₂[5] | C₂H₅Cl₃Si[3] |

| Molecular Weight | 296.94 g/mol [1][2] | 282.90 g/mol [5] | 163.51 g/mol [10] |

| Boiling Point | Data not available | 183 °C[5] | 99 °C |

| Density | Data not available | 1.5567 g/mL[5] | 1.2381 g/mL[10] |

| Flash Point | Data not available | Data not available | 22 °C (72 °F)[10] |

| Refractive Index | Data not available | 1.4740 @ 20°C[5] | Data not available |

| Hydrolytic Sensitivity | High (assumed) | 8: reacts rapidly with moisture, water, protic solvents[5] | High (reacts violently with water)[3] |

Reactivity and Incompatibility

-

Water and Moisture: Reacts violently with water, steam, and moist air to produce hydrogen chloride gas and silicic acid/siloxanes.[3][6][7]

-

Alcohols and Protic Solvents: Reacts vigorously with alcohols, acids, and other protic solvents.

-

Bases: Strong bases can catalyze polymerization and hydrolysis.

-

Oxidizing Agents: Incompatible with strong oxidizing agents.

-

Metals: The HCl produced from hydrolysis is corrosive to many metals, potentially generating flammable hydrogen gas.

Hydrolysis Reaction Pathway

The hydrolysis of the trichlorosilyl groups is a rapid, exothermic reaction.

Caption: Hydrolysis of Ethylidenebis(trichlorosilane).

Engineering Controls

-

Fume Hood: All handling of Ethylidenebis(trichlorosilane) must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Inert Atmosphere: A glovebox or Schlenk line is required for transfers and reactions to prevent contact with atmospheric moisture.

-

Ventilation: The laboratory should be well-ventilated with readily accessible emergency exits.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be located in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory.

| PPE Category | Specification |

| Hand Protection | Neoprene or nitrile rubber gloves.[3] Consider double-gloving. |

| Eye Protection | Chemical safety goggles and a face shield.[3] |

| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge may be necessary for certain operations or in case of a spill.[3] |

Storage and Handling

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from incompatible materials.[3] The storage area should be a designated flammable liquids cabinet.

-

Handling: Use only in a chemical fume hood or glovebox. Ground and bond containers and receiving equipment to prevent static discharge.[3] Use non-sparking tools.[3]

General Workflow for Handling

References

- 1. Page loading... [wap.guidechem.com]

- 2. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. BIS(TRICHLOROSILYL)METHANE | [gelest.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. gelest.com [gelest.com]

- 9. gelest.com [gelest.com]

- 10. ETHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Precursor Chemicals for Ethylidenebis(trichlorosilane) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursor chemicals, synthesis routes, and experimental considerations for the production of ethylidenebis(trichlorosilane). The information is intended to support researchers and professionals in the fields of chemistry and materials science.

Introduction

Ethylidenebis(trichlorosilane), also known as 1,1-bis(trichlorosilyl)ethane, is an organosilicon compound with significant potential in various chemical applications. Its synthesis primarily involves the hydrosilylation of a vinylsilane with a hydridosilane. A thorough understanding of the precursor chemicals and their reaction pathways is crucial for the successful and efficient synthesis of this target molecule.

Primary Synthesis Pathway

The principal method for synthesizing ethylidenebis(trichlorosilane) is the hydrosilylation of vinyltrichlorosilane with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of vinyltrichlorosilane. The selectivity of this reaction, yielding the desired 1,1-adduct over the 1,2-adduct, is highly dependent on the choice of catalyst.

Precursor Chemicals

A detailed understanding of the properties and synthesis of the precursor chemicals is essential for the successful production of ethylidenebis(trichlorosilane).

Trichlorosilane (TCS)

Trichlorosilane (HSiCl₃) is a key precursor in the synthesis of many organosilicon compounds. It is a colorless, volatile liquid that is highly reactive.

Synthesis of Trichlorosilane:

Trichlorosilane is primarily produced through several industrial methods:

-

Direct Chlorination of Silicon: This process involves the reaction of metallurgical grade silicon with hydrogen chloride gas at high temperatures.[1][2][3]

-

Si + 3HCl → HSiCl₃ + H₂

-

-

Hydrochlorination of Silicon: This method uses a mixture of silicon tetrachloride and hydrogen to react with silicon.[2][4]

-

3SiCl₄ + 2H₂ + Si → 4HSiCl₃

-

-

Homogeneous Hydration of Silicon Tetrachloride: This reaction occurs at high temperatures, converting silicon tetrachloride to trichlorosilane.[2]

-

SiCl₄ + H₂ ⇌ HSiCl₃ + HCl

-

-

Redistribution of Tetrachlorosilane and Dichlorosilane: This method involves the catalyzed reaction between tetrachlorosilane and dichlorosilane.[2]

Table 1: Physical and Chemical Properties of Trichlorosilane

| Property | Value |

| CAS Number | 10025-78-2 |

| Molecular Formula | HSiCl₃ |

| Molecular Weight | 135.45 g/mol |

| Boiling Point | 31.8 °C |

| Melting Point | -126.6 °C |

| Density | 1.34 g/cm³ at 25 °C |

| Appearance | Colorless, fuming liquid[5] |

| Solubility | Reacts with water |

Vinyltrichlorosilane (VCS)

Vinyltrichlorosilane (H₂C=CHSiCl₃) is the second primary precursor. It is a colorless liquid that serves as the vinyl group donor in the hydrosilylation reaction.

Synthesis of Vinyltrichlorosilane:

The most common method for the synthesis of vinyltrichlorosilane is the reaction of acetylene with trichlorosilane in the presence of a catalyst, such as chloroplatinic acid.[6]

-

HC≡CH + HSiCl₃ → H₂C=CHSiCl₃

Table 2: Physical and Chemical Properties of Vinyltrichlorosilane

| Property | Value |

| CAS Number | 75-94-5 |

| Molecular Formula | C₂H₃Cl₃Si |

| Molecular Weight | 161.49 g/mol |

| Boiling Point | 92-93 °C |

| Melting Point | -95 °C |

| Density | 1.27 g/cm³ at 25 °C |

| Appearance | Colorless liquid |

| Solubility | Reacts with water |

Experimental Protocol: Synthesis of Ethylidenebis(trichlorosilane)

The synthesis of ethylidenebis(trichlorosilane) is achieved through the palladium-catalyzed hydrosilylation of vinyltrichlorosilane with trichlorosilane. The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst selectively yields the 1,1-adduct, ethylidenebis(trichlorosilane).

Reaction:

H₂C=CHSiCl₃ + HSiCl₃ --[Pd(PPh₃)₄]--> CH₃CH(SiCl₃)₂

Experimental Conditions:

Purification:

The product, ethylidenebis(trichlorosilane), can be purified by fractional distillation under reduced pressure.

Quantitative Data

Precise yield and spectroscopic data for ethylidenebis(trichlorosilane) are not widely reported. However, based on similar hydrosilylation reactions, a good yield can be expected under optimized conditions. For the isomeric product, 1,2-bis(trichlorosilyl)ethane, more data is available.

Table 3: Physical and Spectroscopic Data for 1,2-Bis(trichlorosilyl)ethane (for comparison)

| Property | Value |

| CAS Number | 2504-64-5 |

| Molecular Formula | C₂H₄Cl₆Si₂[4] |

| Molecular Weight | 296.94 g/mol [4] |

| Boiling Point | 202 °C[4] |

| Melting Point | 27-29 °C[4] |

| Density | 1.483 g/mL at 25 °C[4] |

| ¹H NMR (CDCl₃) | δ 1.1 ppm (s, 4H) |

| ¹³C NMR (CDCl₃) | Data available[4] |

Conclusion

The synthesis of ethylidenebis(trichlorosilane) is a targeted process that relies on the specific catalytic hydrosilylation of vinyltrichlorosilane with trichlorosilane. A comprehensive understanding of the precursor chemicals, their synthesis, and the specific reaction conditions is paramount for achieving a high yield of the desired 1,1-adduct. Further research into optimizing the reaction conditions and detailed characterization of the final product will be beneficial for its application in various fields of chemical science.

References

A Theoretical and Methodological Guide to the Reactivity of Ethylidenebis(trichlorosilane)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and experimental studies on the reactivity of ethylidenebis(trichlorosilane) are not extensively available in publicly accessible literature. This guide, therefore, presents a theoretical model of its reactivity based on well-studied analogous compounds, primarily trichlorosilane (SiHCl₃). The principles, data, and methodologies outlined herein provide a foundational framework for predicting and studying the reactivity of ethylidenebis(trichlorosilane).

Introduction

Ethylidenebis(trichlorosilane), with its two trichlorosilyl groups attached to a central ethylidene bridge, presents a unique molecular architecture. Its reactivity is expected to be dominated by the chemistry of the silicon-chlorine (Si-Cl) bond, characteristic of chlorosilanes. This guide explores the principal reaction pathways anticipated for this molecule: hydrolysis, condensation, and thermal decomposition. By leveraging computational data from analogous systems, we can construct a robust theoretical model of its chemical behavior.

Core Reaction Pathways: A Theoretical Perspective

The reactivity of the Si-Cl bond in ethylidenebis(trichlorosilane) is the cornerstone of its chemical transformations. The primary pathways involve nucleophilic substitution at the silicon center, leading to hydrolysis and subsequent condensation, and high-temperature decomposition, which can generate highly reactive silylene intermediates.

Hydrolysis

Hydrolysis is the reaction of the Si-Cl bonds with water to form silanols (Si-OH) and hydrochloric acid (HCl). This process is the initial step towards the formation of siloxane networks.

Mechanism: Theoretical studies on simple chlorosilanes, such as SiHCl₃, reveal that hydrolysis can proceed through a nucleophilic attack by water on the silicon atom. The presence of multiple water molecules plays a crucial catalytic role, significantly lowering the activation energy barrier by facilitating proton transfer.[1][2] The reaction can proceed through pathways that result in either retention or inversion of the stereochemistry at the silicon center.[1]

Quantitative Data from Analogous Systems: Computational studies on the hydrolysis of chlorosilanes have provided valuable insights into the energetics of this process. The activation barriers are highly dependent on the number of water molecules involved in the transition state.

| Reaction | Catalyst (Water Molecules) | Activation Barrier (kcal/mol) | Computational Method |

| H₃SiCl + H₂O → H₃SiOH + HCl | 1 | 22–24 | Ab initio |

| H₃SiCl + 2H₂O → H₃SiOH + HCl + H₂O | 2 | ~16 | Ab initio |

| SiHCl₃ Hydrolysis (gas phase) | 1 | 20-30 | Ab initio (MP4, CCSD) |

| SiHCl₃ Hydrolysis (with additional H₂O) | >1 | Significantly reduced to near zero | Ab initio (MP4, CCSD) |

Data sourced from theoretical studies on analogous chlorosilanes.[1][2]

The presence of two -SiCl₃ groups in ethylidenebis(trichlorosilane) suggests a stepwise hydrolysis process, likely with a statistical distribution of partially and fully hydrolyzed intermediates.

Condensation

Following hydrolysis, the resulting silanol groups can undergo condensation reactions to form siloxane (Si-O-Si) bonds, releasing water. This is the fundamental process for the formation of polysiloxane polymers and networks.

Mechanism: Condensation can occur between two silanol groups or between a silanol and a remaining Si-Cl group. The reaction mechanism is influenced by pH, with acid or base catalysis affecting the reaction rate.[3] Under acidic conditions, a silanol oxygen is protonated, making the silicon more electrophilic. Under basic conditions, a silanol is deprotonated to form a more nucleophilic silanolate anion.[4]

Quantitative Data from Analogous Systems: While extensive ab initio data on the activation barriers for the condensation of trichlorosilanols is limited in the reviewed literature, studies on other silanols show that the barrier for the condensation of HSi(OH)₃ is significantly smaller than for hydrolysis in the gas phase due to hydrogen bond stabilization of the transition state.[2] This suggests that once hydrolysis is initiated, condensation is likely to proceed readily. Further dedicated computational studies are needed to quantify these barriers for trichlorosilyl systems accurately.

Thermal Decomposition and Dichlorosilylene Reactivity

At elevated temperatures, chlorosilanes can undergo decomposition. For trichlorosilane, a key decomposition pathway is the elimination of HCl to form dichlorosilylene (SiCl₂), a highly reactive intermediate.[5][6]

Mechanism: HSiCl₃ → SiCl₂ + HCl

This reaction is a primary source of SiCl₂ in high-temperature processes like the Siemens method for producing polysilicon.[6][7] Given the structure of ethylidenebis(trichlorosilane), it is plausible that it could undergo a similar decomposition at each silicon center, potentially leading to silylene-functionalized intermediates.

Quantitative Data from Analogous Systems: High-level theoretical calculations have determined the activation barrier for this decomposition pathway.

| Reaction | Activation Barrier (kcal/mol) | Computational Method |

| SiHCl₃ → SiCl₂ + HCl | 72.7 | CCSD(T)/CBS |

Data sourced from theoretical studies on trichlorosilane.[5]

Dichlorosilylene Insertion Reactions: Dichlorosilylene is an ambiphilic species that can insert into various chemical bonds.[8] This reactivity is critical for understanding potential secondary reactions following the thermal decomposition of ethylidenebis(trichlorosilane). Intramolecular insertion of a generated silylene into a C-H bond of the ethylidene bridge or intermolecular reactions could lead to complex polymeric structures.

Quantitative Data from Analogous Systems: DFT studies on the insertion of silylenes into Si-Cl bonds show that these reactions are exothermic and proceed with moderate activation energies. The activation free energies (ΔG‡) for the insertion of dimethylsilylene (Me₂Si:) into various chlorosilanes have been calculated.

| Reaction | Activation Free Energy (ΔG‡, kcal/mol) | Computational Method |

| Me₂Si: + H₃SiCl → H₃Si(SiMe₂)Cl | ~10-15 (estimated from trends) | DFT/6-31++G(d,p) |

| Me₂Si: + Me₃SiCl → Me₃Si(SiMe₂)Cl | ~15-20 (estimated from trends) | DFT/6-31++G(d,p) |

Methodologies and Protocols

Theoretical Modeling Workflow

A robust computational workflow is essential for the theoretical modeling of ethylidenebis(trichlorosilane) reactivity. Such a workflow typically involves several stages, from initial structure optimization to detailed reaction path analysis.

Caption: A typical computational workflow for theoretical reaction mechanism analysis.

This workflow begins with building the initial molecular structure and performing a conformational search to find the lowest energy conformer.[10] Quantum chemical calculations are then used to optimize the geometries of reactants, products, and transition states.[4] Frequency calculations are crucial to confirm that optimized structures are true minima or first-order saddle points (transition states).[4] The intrinsic reaction coordinate (IRC) path is calculated to ensure the transition state connects the correct reactants and products.[4] Finally, high-level single-point energy calculations provide accurate reaction and activation energies, which are used for thermochemical and kinetic analysis.[4][10]

Experimental Protocols

Hydrolysis and Condensation Studies: Experimental investigation of hydrolysis and condensation kinetics can be performed using various analytical techniques. A typical protocol involves:

-

Reaction Setup: The chlorosilane is dissolved in a suitable inert solvent. The reaction is initiated by adding a controlled amount of water, often in a solution with an acid or base catalyst. The reaction is typically carried out in a fume hood due to the evolution of HCl gas.[3]

-

Monitoring: The progress of the reaction can be monitored in real-time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly powerful for identifying and quantifying the various silicate species (monomers, dimers, etc.) formed during hydrolysis and condensation.[8]

-

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: These techniques can track the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds.[8][11]

-

Gas Chromatography (GC): Can be used to monitor the concentration of the parent chlorosilane.

-

-

Data Analysis: Kinetic models are applied to the concentration-time data to determine reaction rate constants.

Thermal Decomposition Studies:

-

Reactor Setup: Gas-phase pyrolysis studies are typically conducted in a flow tube reactor at high temperatures (e.g., >300 °C) and controlled pressure.

-

Product Analysis: The products exiting the reactor are analyzed, often using mass spectrometry or gas chromatography, to identify the decomposition products and determine their concentrations.

-

Kinetic Modeling: By varying the temperature and residence time, kinetic parameters such as the activation energy and pre-exponential factor for the decomposition reaction can be determined.

Visualized Reaction Pathways

Generalized Hydrolysis Pathway

The hydrolysis of a trichlorosilyl group proceeds in a stepwise manner, with each step involving the replacement of a chlorine atom with a hydroxyl group.

Caption: Stepwise hydrolysis of a generic trichlorosilane.

Generalized Condensation Pathway

Following hydrolysis, silanol intermediates condense to form siloxane bridges, which is the basis for polymerization.

Caption: Dimerization of a generic trisilanol via condensation.

Conclusion and Future Directions

The reactivity of ethylidenebis(trichlorosilane) can be effectively modeled by examining the well-established chemistry of analogous chlorosilanes. The primary reaction pathways are hydrolysis of the Si-Cl bonds to form silanols, followed by condensation to create siloxane networks. At higher temperatures, decomposition to form highly reactive dichlorosilylene intermediates is a probable pathway, opening avenues for subsequent insertion reactions.

While this guide provides a strong theoretical foundation, further progress requires dedicated computational and experimental studies on ethylidenebis(trichlorosilane) itself. Key areas for future research include:

-

DFT Calculations: Determining the precise activation barriers for the stepwise hydrolysis and condensation of ethylidenebis(trichlorosilane), including the influence of the ethylidene bridge.

-

Silylene Reactivity: Modeling the intramolecular insertion pathways of dichlorosilylene into the C-H bonds of the ethylidene linker to predict potential cyclization or cross-linking reactions.

-

Experimental Kinetics: Performing kinetic studies to validate the theoretical predictions and to understand the influence of reaction conditions (e.g., solvent, pH, temperature) on the overall reaction rates and product distributions.

Such studies will not only provide a deeper understanding of this specific molecule but also contribute to the broader knowledge of organosilicon chemistry, aiding in the design and development of new materials and chemical entities.

References

- 1. C–H bond activation in light alkanes: a theoretical perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electron Dynamics in Alkane C–H Activation Mediated by Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tuning Philicity of Dichlorosilylene: Nucleophilic Behavior of the Dichlorosilylene–NHC Complex Cl2Si–IPr - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remarkable substituent effects on the activation energy of silylene insertion into silicon-chlorine bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding C–H activation in light alkanes over Cu-MOR zeolites by coupling advanced spectroscopy and temperature-programmed reduction experiments - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Hydrolytic Stability of Ethylidenebis(trichlorosilane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Nature of Chlorosilane Hydrolysis

Chlorosilanes are a class of organosilicon compounds characterized by the presence of one or more silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, leading to a rapid and often violent hydrolysis reaction. The general reaction proceeds in two main stages:

-

Hydrolysis: The Si-Cl bonds are replaced by silicon-hydroxyl (silanol, Si-OH) groups, with the concurrent formation of hydrogen chloride (HCl).

-

Condensation: The newly formed silanol groups are highly reactive and readily condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process.

For Ethylidenebis(trichlorosilane) (CH₃CH(SiCl₃)₂), the hydrolysis is expected to be particularly rapid and complex due to the presence of two trichlorosilyl groups on the same carbon atom. The overall reaction can be generalized as follows:

CH₃CH(SiCl₃)₂ + 12H₂O → CH₃CH(Si(OH)₃)₂ + 6HCl n CH₃CH(Si(OH)₃)₂ → [CH₃CH(SiO₃)₂]ₙ + 3nH₂O

The resulting product is a cross-linked polysiloxane network. The acute toxicity of many chlorosilanes is largely attributed to the hydrogen chloride produced during hydrolysis.

Anticipated Hydrolytic Profile of Ethylidenebis(trichlorosilane)

Direct quantitative data on the hydrolytic stability of Ethylidenebis(trichlorosilane) is scarce. However, based on the well-documented behavior of other chlorosilanes, the following characteristics can be anticipated:

-

Extreme Reactivity: The compound will react violently with water, steam, and even moist air.

-

Exothermic Reaction: The hydrolysis process will release a significant amount of heat.

-

Formation of Corrosive Byproducts: A primary byproduct of the hydrolysis is hydrogen chloride, a toxic and corrosive gas.

-

Polymerization: The hydrolysis will lead to the formation of a complex, three-dimensional siloxane polymer network.

Experimental Protocols for Determining Hydrolytic Stability

Due to the rapid and exothermic nature of the reaction, specialized techniques are required to study the hydrolytic stability of Ethylidenebis(trichlorosilane).

Isothermal Titration Calorimetry (ITC) for Kinetic and Thermodynamic Analysis

Isothermal Titration Calorimetry can be adapted to monitor the heat flow associated with the rapid hydrolysis reaction, providing kinetic and thermodynamic data.

Methodology:

-

Instrumentation: A high-sensitivity isothermal titration calorimeter.

-

Sample Preparation:

-

The reaction cell is filled with a well-defined aqueous solution (e.g., deionized water, buffered solution). The concentration of water should be in large excess.

-

Ethylidenebis(trichlorosilane) is loaded into the injection syringe, typically dissolved in a dry, inert solvent (e.g., anhydrous toluene or hexane) to control the concentration and injection volume.

-

-

Experimental Procedure:

-

The reaction cell is equilibrated at the desired temperature.

-

A single, small injection of the Ethylidenebis(trichlorosilane) solution is made into the aqueous solution.

-

The heat flow as a function of time is recorded. The rate of reaction is determined by monitoring the thermal power while the substrate is being consumed.

-

-

Data Analysis:

-

The total heat released provides the enthalpy of hydrolysis (ΔH).

-

The rate of heat evolution is proportional to the reaction rate. Kinetic parameters, such as the rate constant (k), can be determined by fitting the data to an appropriate kinetic model.

-

Spectroscopic Monitoring of Hydrolysis

In-situ spectroscopic techniques can provide real-time information on the disappearance of the reactant and the appearance of hydrolysis products.

Methodology:

-

Instrumentation: A stopped-flow apparatus coupled with a rapid-scan FT-IR spectrometer.

-

Sample Preparation:

-

One syringe contains Ethylidenebis(trichlorosilane) dissolved in a dry, IR-transparent solvent (e.g., anhydrous hexane).

-

The other syringe contains the aqueous solution.

-

-

Experimental Procedure:

-

The two solutions are rapidly mixed in the stopped-flow cell.

-

FT-IR spectra are recorded at short time intervals (milliseconds to seconds).

-

-

Data Analysis:

-

Monitor the decrease in the intensity of vibrational bands associated with the Si-Cl bonds.

-

Monitor the appearance and evolution of bands corresponding to Si-OH (silanol) and Si-O-Si (siloxane) bonds.

-

While the initial hydrolysis is likely too fast for conventional NMR, it is an invaluable tool for analyzing the subsequent condensation reactions and the structure of the resulting siloxane products.

Methodology for Product Analysis:

-

Instrumentation: High-resolution NMR spectrometer equipped for ¹H and ²⁹Si nuclei.

-

Sample Preparation:

-

The hydrolysis reaction is carried out in a controlled manner, for instance, by adding a stoichiometric amount of water to a solution of Ethylidenebis(trichlorosilane) in a dry, deuterated solvent (e.g., CDCl₃) at low temperature.

-

The reaction mixture is then analyzed at various time points.

-

-

Data Analysis:

-

¹H NMR: Can be used to monitor the disappearance of the CH and CH₃ protons of the starting material and the appearance of new signals corresponding to the hydrolysis products.

-

²⁹Si NMR: Provides detailed information about the silicon environment, allowing for the identification and quantification of different siloxane structures (e.g., linear chains, cyclic oligomers, and cross-linking points).

-

Characterization of Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile hydrolysis products, particularly the initial silanol and small siloxane oligomers.

Methodology:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation and Derivatization:

-

The hydrolysis reaction is quenched at a specific time point.

-

The unstable silanol groups are converted to more stable and volatile derivatives, typically through silylation (e.g., reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). This replaces the active hydrogens on the silanol groups with trimethylsilyl (TMS) groups.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

The components are separated based on their boiling points and polarity.

-

The mass spectrometer provides fragmentation patterns that aid in the identification of the individual siloxane species.

-

Data Presentation

As no specific experimental data for Ethylidenebis(trichlorosilane) is available, the following tables are presented as templates for organizing data obtained from the proposed experimental protocols.

Table 1: Thermodynamic and Kinetic Parameters from Isothermal Titration Calorimetry

| Parameter | Value | Units | Experimental Conditions |

| Enthalpy of Hydrolysis (ΔH) | kJ/mol | Temperature, Solvent | |

| Rate Constant (k) | s⁻¹ | Temperature, pH | |

| Activation Energy (Ea) | kJ/mol |

Table 2: Key Vibrational Frequencies for FT-IR Monitoring

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| Si-Cl | Stretching | |

| Si-OH | Stretching | |

| Si-O-Si | Asymmetric Stretching |

Table 3: ²⁹Si NMR Chemical Shift Assignments for Siloxane Structures

| Silicon Environment | Typical Chemical Shift Range (ppm) |

| Monomeric Silanetriol | |

| Dimeric Species | |

| Linear Oligomers | |

| Cyclic Oligomers | |

| Cross-linked Sites |

Visualizations

Hydrolysis and Condensation Pathway

The following diagram illustrates the general reaction pathway for the hydrolysis and subsequent condensation of Ethylidenebis(trichlorosilane).

Caption: General reaction pathway for the hydrolysis and condensation of Ethylidenebis(trichlorosilane).

Experimental Workflow for Hydrolytic Stability Assessment

The following diagram outlines a logical workflow for the comprehensive assessment of the hydrolytic stability of Ethylidenebis(trichlorosilane).

Caption: Experimental workflow for assessing the hydrolytic stability of Ethylidenebis(trichlorosilane).

Conclusion

Ethylidenebis(trichlorosilane) is expected to be a highly water-reactive compound, a characteristic that necessitates careful handling and specialized analytical approaches for its study. This technical guide provides a framework for researchers to systematically investigate its hydrolytic stability. By employing techniques such as isothermal titration calorimetry, stopped-flow FT-IR, NMR spectroscopy, and GC-MS, a comprehensive understanding of the kinetics, thermodynamics, and product formation of its hydrolysis can be achieved. The methodologies and workflows presented here serve as a robust starting point for future research into this and other highly reactive organosilicon compounds.

An In-depth Technical Guide to the Solubility of Ethylidenebis(trichlorosilane) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethylidenebis(trichlorosilane)

Ethylidenebis(trichlorosilane), with the chemical formula C₂H₄Cl₆Si₂, is an organosilane compound.[1][2] Organosilanes are a class of compounds characterized by at least one silicon-carbon bond. Their solubility is influenced by the nature of the organic and inorganic substituents on the silicon atom. The presence of six chlorine atoms in ethylidenebis(trichlorosilane) significantly impacts its reactivity and solubility. These chlorine atoms are highly susceptible to hydrolysis, reacting with water and other protic solvents to release hydrochloric acid.[3] Therefore, handling and solubility testing must be conducted under anhydrous conditions.

General Solubility of Organosilanes

Based on the behavior of similar chlorinated silanes, the following general solubility characteristics can be expected for ethylidenebis(trichlorosilane):

-

Polar Protic Solvents (e.g., water, alcohols): Avoid. Ethylidenebis(trichlorosilane) will react violently with these solvents due to the hydrolysis of the Si-Cl bonds, leading to the formation of silanols and hydrochloric acid.[3][4] This is a chemical reaction rather than a dissolution.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile): Caution is advised. While they lack acidic protons, residual water can still lead to hydrolysis. Some polar aprotic solvents may also react with highly reactive chlorosilanes.

-

Non-Polar and Low-Polarity Aprotic Solvents: These are generally the most suitable solvents for dissolving chlorosilanes. The "like dissolves like" principle suggests that the non-polar organic backbone of ethylidenebis(trichlorosilane) will promote solubility in these solvents.[5]

Illustrative Solubility of Chlorosilanes in Organic Solvents

The following table provides an illustrative overview of the expected solubility of a typical chlorosilane, like ethylidenebis(trichlorosilane), in common organic solvents. This is a qualitative guide and empirical testing is required for quantitative data.

| Solvent Category | Solvent Example | Expected Solubility | Notes |

| Non-Polar Aliphatic | Hexane, Heptane | Good | Good compatibility is expected due to the non-polar nature of both solute and solvent. |

| Aromatic | Toluene, Benzene | Good | Aromatic solvents are generally good at dissolving organosilanes.[6] |

| Chlorinated | Dichloromethane, Chloroform | Excellent | The presence of chlorine in both the solute and solvent often leads to high solubility. Chloroform is a known solvent for trichlorosilane.[6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Good | Ethers are generally suitable, but THF can sometimes contain water, which would be problematic. Anhydrous grades should be used. |

| Polar Aprotic | Acetonitrile, Acetone | Poor to Moderate | Potential for reaction and lower compatibility due to polarity differences.[6] |

| Polar Protic | Water, Methanol, Ethanol | Reactive | Violent reaction and decomposition will occur.[3][4] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a reactive compound like ethylidenebis(trichlorosilane). This protocol is based on the equilibrium shake-flask method, adapted for air- and moisture-sensitive compounds.

Objective: To determine the equilibrium solubility of ethylidenebis(trichlorosilane) in a given anhydrous organic solvent at a specific temperature.

Materials:

-

Ethylidenebis(trichlorosilane)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Glass vials with PTFE-lined screw caps

-

Syringes and needles

-

0.2 µm PTFE syringe filters

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical instrumentation

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >100°C for at least 4 hours and cool in a desiccator under an inert atmosphere.

-

Handle ethylidenebis(trichlorosilane) and anhydrous solvents in a glovebox or under a continuous flow of inert gas.

-

-

Sample Preparation:

-

Add an excess amount of ethylidenebis(trichlorosilane) to a pre-weighed, dry glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Blanket the headspace of the vial with inert gas before tightly sealing the cap.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to perform a time-course study to confirm the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a 0.2 µm PTFE syringe filter into a clean, dry, pre-weighed vial. This step must be performed quickly and under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the anhydrous solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of ethylidenebis(trichlorosilane) in the diluted solution using a validated analytical method such as GC-MS.

-

-

Data Calculation:

-

Calculate the concentration of the solute in the original saturated solution based on the analytical results and dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental process and key considerations.

Caption: Experimental workflow for determining the solubility of ethylidenebis(trichlorosilane).

Caption: Logical relationship between ethylidenebis(trichlorosilane) and solvent types.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 18076-92-1 CAS MSDS (ethylidenebis[trichlorosilane]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. ETHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Surface Modification Using Ethylidenebis(trichlorosilane)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of surface modification techniques utilizing Ethylidenebis(trichlorosilane), also known as 1,2-Bis(trichlorosilyl)ethane. This bifunctional organosilane is a powerful reagent for creating stable, cross-linked self-assembled monolayers (SAMs) on a variety of hydroxylated substrates. Its dual trichlorosilyl groups enable the formation of robust, covalently bonded surface coatings with applications ranging from protective layers to platforms for biomedical device functionalization.

Introduction to Ethylidenebis(trichlorosilane) Surface Modification

Ethylidenebis(trichlorosilane) (C₂H₄Cl₆Si₂) is a reactive organosilane that serves as a versatile coupling agent and surface modifier.[1][2] Its primary application lies in the formation of thin films and self-assembled monolayers on surfaces that possess hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, and various metal oxides. The two trichlorosilyl head groups are highly reactive towards these surface hydroxyls, leading to the formation of strong covalent Si-O-Si bonds. This bifunctionality allows for the creation of a cross-linked, polymeric network on the surface, resulting in a durable and chemically resistant coating.[1]

The resulting surface modification can impart a range of properties, including enhanced adhesion, hydrophobicity, and the creation of a protective, anti-corrosive layer.[2][3] These characteristics make it a valuable tool in materials science, microelectronics, and importantly, in the biomedical field for the functionalization of implants and biosensors.

Key Applications

The robust and stable nature of surfaces modified with Ethylidenebis(trichlorosilane) lends itself to several advanced applications:

-

Corrosion Protection: The dense, cross-linked siloxane network acts as a barrier to moisture and corrosive agents, making it an effective anti-corrosive coating for metals.[2][3]

-

Adhesion Promotion: By functionalizing a surface, it can act as a tie-layer to improve the adhesion between an inorganic substrate and a subsequent organic polymer coating.[1]

-

Microelectronics: It can be used in the fabrication of thin films for electronic components, such as in the formation of cross-linked gate dielectrics.

-

Biomedical Implants: While specific data for Ethylidenebis(trichlorosilane) is limited, bifunctional silanes are used to modify the surfaces of biomedical implants to improve biocompatibility and create a stable platform for the attachment of bioactive molecules.

-

Biosensor Development: Modified surfaces can serve as a foundational layer for the immobilization of biorecognition elements in biosensors.

Experimental Protocols

The following protocols provide a general framework for the surface modification of a hydroxylated silicon substrate using a solution-phase deposition of Ethylidenebis(trichlorosilane).

Substrate Preparation

A pristine and well-hydroxylated surface is critical for the formation of a high-quality self-assembled monolayer.

-

Cleaning: The silicon substrate is first sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is:

-

Acetone (15 minutes)

-

Isopropanol (15 minutes)

-

Deionized water (15 minutes)

-

-

Hydroxylation: To ensure a high density of surface hydroxyl groups, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the cleaned substrate in the piranha solution for 30-60 minutes.

-

-

Rinsing and Drying: Thoroughly rinse the substrate with copious amounts of deionized water and then dry under a stream of high-purity nitrogen gas. The substrate should be used immediately for the silanization step.

Silanization Procedure

The reaction with trichlorosilanes is highly sensitive to moisture and should be carried out in an anhydrous environment.

-

Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of Ethylidenebis(trichlorosilane) in an anhydrous solvent such as toluene or hexane. The preparation should be conducted in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

-

Immersion: Immerse the freshly prepared hydroxylated substrate into the silane solution. The immersion time can vary from 1 to 24 hours, depending on the desired surface coverage and quality of the monolayer. Longer immersion times generally lead to more ordered and densely packed films.

-

Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules. This can be followed by a rinse with a more polar solvent like isopropanol or ethanol.

-

Curing: To promote the cross-linking of the silane molecules on the surface and to remove any residual solvent, the coated substrate is typically cured in an oven at 100-120°C for 1-2 hours.

Characterization of Modified Surfaces

| Parameter | Characterization Technique | Expected Outcome for Ethylidenebis(trichlorosilane) Modified Surface |

| Surface Wettability | Contact Angle Goniometry | Increased hydrophobicity, with water contact angles > 90°. |

| Film Thickness | Ellipsometry | Uniform film thickness, typically in the range of 1-2 nanometers. |

| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface with low root-mean-square (RMS) roughness. |

| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, O, C, and Cl (before complete hydrolysis and curing). |

| Adhesion and Stability | Scotch Tape Test / Sonication | High adhesion and stability of the coating. |

Reaction Mechanism and Visualization

The surface modification process with Ethylidenebis(trichlorosilane) proceeds through a series of hydrolysis and condensation reactions.

Step 1: Hydrolysis In the presence of trace amounts of water on the substrate surface, the trichlorosilyl groups of Ethylidenebis(trichlorosilane) hydrolyze to form reactive silanol (-Si(OH)₃) groups.

Step 2: Covalent Bonding to the Surface The newly formed silanol groups then condense with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds.

Step 3: Cross-Linking The bifunctional nature of the molecule allows for lateral cross-linking between adjacent silane molecules, forming a stable, two-dimensional network on the surface.

Below are Graphviz diagrams illustrating the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for surface modification.

Caption: Reaction mechanism of Ethylidenebis(trichlorosilane).

Safety Precautions

Ethylidenebis(trichlorosilane) is a moisture-sensitive and corrosive compound. It reacts with water to release hydrochloric acid. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. Store the compound under an inert atmosphere and away from moisture.

Conclusion

Ethylidenebis(trichlorosilane) is a valuable reagent for creating robust and stable surface modifications. The bifunctional nature of this molecule allows for the formation of highly cross-linked self-assembled monolayers, which can significantly alter the properties of a substrate. While detailed, peer-reviewed data on its specific applications in drug development and biosensors is currently limited, the general principles of bifunctional silane chemistry suggest its strong potential in these and other advanced applications. The protocols and information provided here serve as a guide for researchers to explore the capabilities of this versatile surface modification agent.

References

Application Notes and Protocols for Ethylidenebis(trichlorosilane) as a Potential Precursor for Silicon Nitride Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (SiNₓ) films are critical materials in a wide range of applications, from microelectronics to medical devices, owing to their excellent dielectric properties, high hardness, chemical inertness, and barrier properties.[1] The production of these films often relies on chemical vapor deposition (CVD) techniques, where the choice of the silicon precursor is paramount in determining the deposition process parameters and the final film quality.

While common precursors such as silane (SiH₄), dichlorosilane (SiH₂Cl₂), and trichlorosilane (SiHCl₃) are well-established, the exploration of novel precursors is crucial for advancing deposition technologies, particularly for achieving lower deposition temperatures and tailoring film properties.[2][3] This document provides detailed application notes and protocols for the potential use of Ethylidenebis(trichlorosilane) (C₂H₄Cl₆Si₂) as a precursor for the deposition of silicon nitride films.

Note: There is limited specific literature available on the use of ethylidenebis(trichlorosilane) for silicon nitride deposition. Therefore, the following protocols and data are based on established principles for chlorosilane-based CVD and serve as a comprehensive guide for researchers exploring this novel precursor.

Precursor Overview: Ethylidenebis(trichlorosilane)

Ethylidenebis(trichlorosilane) is a molecule containing two trichlorosilyl (-SiCl₃) groups bridged by an ethylidene group. Its chemical structure suggests it could serve as a single-source precursor for silicon-containing films.

Properties of Ethylidenebis(trichlorosilane):

| Property | Value |

| Chemical Formula | C₂H₄Cl₆Si₂ |

| Molecular Weight | 296.92 g/mol |

| Appearance | (Not widely documented, likely a liquid or low-melting solid) |

| Boiling Point | (Not readily available, requires experimental determination) |

| Vapor Pressure | (Crucial for CVD, requires experimental determination) |

Deposition Methodology: Low-Pressure Chemical Vapor Deposition (LPCVD)